molecular formula C9H11BrO2 B1380264 (2-Bromo-4-ethoxyphenyl)methanol CAS No. 1427079-86-4

(2-Bromo-4-ethoxyphenyl)methanol

Cat. No.: B1380264
CAS No.: 1427079-86-4
M. Wt: 231.09 g/mol
InChI Key: YAJFXZFLVCRNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-4-ethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiomerically Pure Compounds Synthesis

Researchers have developed facile procedures for synthesizing enantiomerically pure diarylethanes, which are crucial for the pharmaceutical industry and research into chiral materials. For instance, a study by Zhang et al. (2014) described a 7-step synthesis process for enantiomerically pure diarylethanes starting from related bromophenols, highlighting the scalability and affordability of this method for producing compounds with high enantiomeric purities (Zhang et al., 2014).

Antibacterial Bromophenols

Marine-derived bromophenols have been identified as potent antibacterial agents. A study on bromophenols from the marine red alga Rhodomela confervoides revealed compounds with significant antibacterial activity against various bacterial strains, underscoring the potential of bromophenols in developing new antibacterial drugs (Xu et al., 2003).

Organic Synthesis Advancements

The synthesis of biologically active compounds and intermediates for pharmaceuticals often requires complex and specific chemical reactions. Research into the synthesis of natural products and the development of new synthetic methods has utilized (2-Bromo-4-ethoxyphenyl)methanol derivatives. For example, the total synthesis of specific dibromophenols starting from related compounds showcases the importance of these materials in synthesizing biologically active molecules (Akbaba et al., 2010).

Properties

IUPAC Name

(2-bromo-4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFXZFLVCRNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.